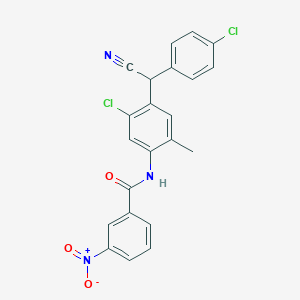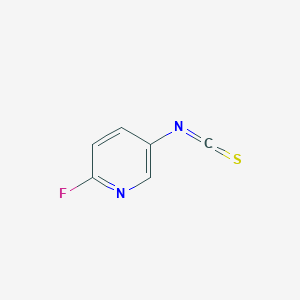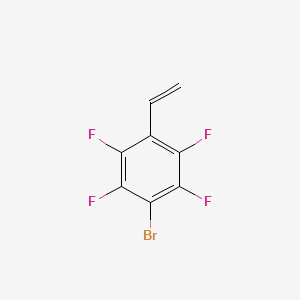
1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene is a halogenated aromatic compound with the molecular formula C8H3BrF4. It is characterized by the presence of bromine, fluorine, and a vinyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene can be synthesized through various methods. One common approach involves the bromination of 2,3,5,6-tetrafluoro-4-vinylbenzene using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2,3,5,6-tetrafluoro-4-ethylbenzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of ethyl-substituted compounds .
Aplicaciones Científicas De Investigación
1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The vinyl group provides a site for further functionalization, enabling the synthesis of diverse derivatives .
Comparación Con Compuestos Similares
1-Bromo-2,3,5,6-tetrafluorobenzene: Lacks the vinyl group, making it less versatile for further functionalization.
2,3,5,6-Tetrafluoro-4-vinylbenzene: Lacks the bromine atom, reducing its reactivity in substitution reactions.
Uniqueness: 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene is unique due to the combination of bromine, fluorine, and a vinyl group on the benzene ring. This combination imparts distinct reactivity and versatility, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H3BrF4 |
|---|---|
Peso molecular |
255.01 g/mol |
Nombre IUPAC |
1-bromo-4-ethenyl-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C8H3BrF4/c1-2-3-5(10)7(12)4(9)8(13)6(3)11/h2H,1H2 |
Clave InChI |
ZPIVLPOWNWQXSA-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=C(C(=C1F)F)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


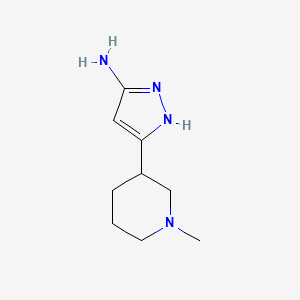
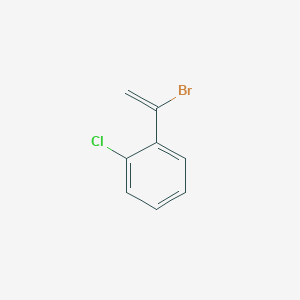
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)
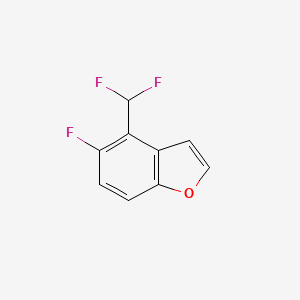
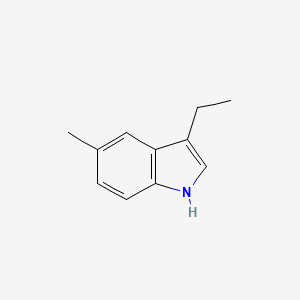
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
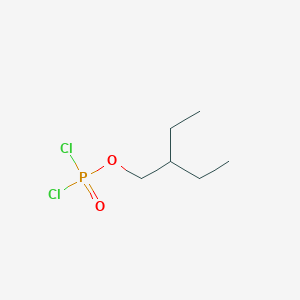
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
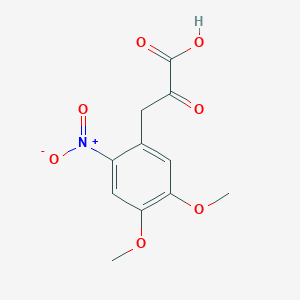
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)

